Reduced Molecular Weight and Enhanced Ligand Efficiency Potential vs. S1QEL1.1
The target compound (MW 347.41 g/mol) is 89.12 Da lighter than S1QEL1.1 (MW 436.53 g/mol), representing a 20.4% reduction in molecular weight . This difference arises from the replacement of the 4-methyl-2-(p-tolyl)thiazol-5-yl ethyl N2 group (C20H19N2S, ~245 Da) with the simpler 2-cyclohexyl-2-hydroxyethyl group (C8H15O, ~127 Da) . In the S1QEL discovery program, the most potent and selective compounds (S1QEL1.1 series) all retained the acetamidophenyl N1 group while varying the N2 substituent, indicating that the N1 pharmacophore is critical for site IQ recognition and that N2 modifications primarily tune physicochemical and pharmacokinetic properties [1].
| Evidence Dimension | Molecular weight (MW) and N2 substituent mass contribution |
|---|---|
| Target Compound Data | MW = 347.41 g/mol; N2 group approximate mass = 127 Da (2-cyclohexyl-2-hydroxyethyl, C8H15O) |
| Comparator Or Baseline | S1QEL1.1 (CAS 897613-29-5): MW = 436.53 g/mol; N2 group approximate mass = 245 Da (4-methyl-2-(p-tolyl)thiazol-5-yl ethyl, C20H19N2S) |
| Quantified Difference | MW reduction of 89.12 g/mol (20.4% lower); N2 group mass reduced by approximately 118 Da (48% smaller) |
| Conditions | Calculated from molecular formulas: C18H25N3O4 (target) vs. C23H24N4O3S (S1QEL1.1) |
Why This Matters
Lower MW may improve ligand efficiency metrics (binding potency per atom) and synthetic tractability, which are important considerations when selecting tool compounds for structure-activity relationship (SAR) expansion campaigns.
- [1] Brand MD, Goncalves RLS, Orr AL, et al. Suppressors of Superoxide-H2O2 Production at Site IQ of Mitochondrial Complex I Protect against Stem Cell Hyperplasia and Ischemia-Reperfusion Injury. Cell Metabolism. 2016;24(4):582-592. doi:10.1016/j.cmet.2016.08.012. PMID: 27667666; PMCID: PMC5061631. View Source
